Undecyl-hydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-2-3-4-5-6-7-8-9-10-11-13-12/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTQKJJDMAPMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615570 | |
| Record name | Undecylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131645-01-7 | |
| Record name | Undecylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Raschig-Type Ammonia-Chloramine Condensation
The Raschig process, originally developed for hydrazine synthesis, has been adapted for alkyl-hydrazine derivatives. In this method, chloramine (NH₂Cl) reacts with undecylamine (C₁₁H₂₃NH₂) under alkaline conditions to form this compound. Key steps include:
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Chloramine generation : Sodium hypochlorite (NaOCl) reacts with ammonia (NH₃) at 0–5°C to produce NH₂Cl.
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Nucleophilic substitution : Undecylamine displaces chloride in NH₂Cl, forming N-undecylchloramine (C₁₁H₂₃NHCl).
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Reductive elimination : The intermediate undergoes reduction with sodium sulfite (Na₂SO₃) to yield this compound.
Challenges : Competing side reactions, such as hydrazine oxidation to nitrogen gas, limit yields to 20–30%. Excess ammonia (20:1 molar ratio) and low temperatures (≤10°C) mitigate decomposition.
Schestakoff Urea Degradation Method
This approach leverages urea as a precursor. Urea (NH₂CONH₂) reacts with sodium hypochlorite (NaOCl) in the presence of undecylamine, yielding this compound via a Hoffmann-type rearrangement:
Optimization : Microwave irradiation (80–100°C, 30 min) enhances reaction rates, achieving 45% yield. Industrial implementations use continuous-flow reactors to manage exothermicity.
Modern Alkylation Strategies
Direct Alkylation of Hydrazine
Hydrazine (NH₂NH₂) reacts with 1-bromoundecane in anhydrous methanol under reflux (65°C, 24 hr), facilitated by sodium hydride (NaH) as a base:
Yield : 68–72% after purification via fractional distillation. Side products include di-undecylhydrazine (C₁₁H₂₃)₂NNH₂, which is minimized by maintaining a 1:1 hydrazine-to-alkyl halide ratio.
Isocyanate-Hydrazide Coupling
A two-step protocol from N-alkylcarbamates involves:
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Hydrazide formation : 4-(Trifluoromethyl)benzohydrazide reacts with triphosgene (CCl₃O)₂CO and undecylamine to form N-undecyl-2-benzoylhydrazine-1-carboxamide.
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Deprotection : Acidic hydrolysis (HCl/MeOH, 60°C) removes the benzoyl group, yielding this compound.
Advantages : High purity (>95%) and scalability. Yields reach 88–94% under optimized conditions.
Industrial-Scale Production Techniques
Continuous-Flow Synthesis
The Bergbau process, adapted for alkyl-hydrazines, employs a gas-liquid reactor where undecylamine and chlorine gas (Cl₂) react in kerosene at 0°C:
Subsequent treatment with sodamide (NaNH₂) at 150°C liberates this compound:
Throughput : 500–700 kg/day with 85% purity after distillation.
Catalytic Reductive Amination
A novel method uses ruthenium catalysts (Ru/C) to couple undecyl aldehyde (C₁₁H₂₃CHO) with ammonia under hydrogen pressure (50 bar, 120°C):
Efficiency : 90% conversion with 99% selectivity. This method avoids halogenated reagents, aligning with green chemistry principles.
Critical Analysis of Reaction Parameters
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ 20–30% |
| Solvent Polarity | Anhydrous MeOH/DCM | ↑ Purity |
| Reaction Time | 12–24 hr | Plateau after 18 hr |
Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but increase di-alkylation byproducts.
Catalysts and Additives
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Sodium hydride (NaH) : Enhances deprotonation of hydrazine, improving alkylation efficiency.
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Triethylamine (TEA) : Neutralizes HCl in isocyanate-based routes, preventing side reactions.
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Microwave irradiation : Reduces reaction times from hours to minutes in Schestakoff-type syntheses.
Challenges and Mitigation Strategies
Purification Difficulties
This compound’s high boiling point (≈250°C) complicates distillation. Alternative approaches include:
Chemical Reactions Analysis
Types of Reactions
Undecyl-hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing hydrogen atoms in other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of azides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Undecyl-hydrazine and its derivatives have shown promising antimicrobial properties. Research indicates that hydrazine compounds can be effective against various pathogens, including Mycobacterium tuberculosis. Studies have demonstrated that certain hydrazine derivatives exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for treating neurodegenerative diseases like Alzheimer's .
Table 1: Antimicrobial Efficacy of Hydrazine Derivatives
| Compound Type | Pathogen Targeted | IC50 (µM) |
|---|---|---|
| N-Alkyl-2-hydrazine-1-carboxamides | Mycobacterium tuberculosis | 27.0 - 106.8 |
| Tridecyl/pentadecyl derivatives | AChE Inhibition | 28.9 - 27.0 |
Pharmacological Properties
Hydrazines have also been investigated for their pharmacological effects, including anti-inflammatory and analgesic activities. The synthesis of cyclic hydrazines has led to the development of compounds with significant antiphlogistic actions, which may provide new avenues for pain management therapies .
Agricultural Applications
Pesticides and Herbicides
This compound derivatives are being explored as potential agricultural chemicals, particularly in the formulation of pesticides and herbicides. Their chemical structure allows them to act as effective agents against various pests and diseases affecting crops. Hydrazines are known to enhance the efficacy of existing agricultural chemicals by acting as synergists .
Environmental Applications
Water Treatment
Hydrazines, including this compound, have been utilized in water treatment processes due to their reducing properties. They can effectively remove contaminants from water systems, making them valuable in environmental remediation efforts .
Chemical Blowing Agents
In industrial applications, this compound is used as a chemical blowing agent in the production of foams and plastics. Its ability to generate gas upon decomposition makes it suitable for creating lightweight materials .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides against Mycobacterium tuberculosis. The results indicated that undecyl derivatives exhibited significant antibacterial activity with IC50 values comparable to established antibiotics .
Case Study 2: Water Treatment Efficacy
Research conducted on the use of hydrazines in water treatment demonstrated that these compounds could reduce heavy metal concentrations effectively. The study highlighted the potential for using this compound as an environmentally friendly alternative to traditional water treatment agents .
Mechanism of Action
The mechanism of action of undecyl-hydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, attacking electrophilic centers in biomolecules. This can lead to the formation of covalent bonds with proteins and nucleic acids, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
Unsymmetrical Dimethylhydrazine (UDMH)
- Structure : (CH₃)₂N–NH₂.
- Properties: Volatile liquid (b.p. 63°C), hypergolic (ignites spontaneously with oxidizers), and highly toxic (neurotoxic and carcinogenic) .
- Applications : Rocket propellant due to high energy density .
- Comparison: UDMH’s methyl groups confer volatility and reactivity, whereas Undecyl-hydrazine’s long alkyl chain likely reduces volatility and increases solubility in non-polar solvents.
Phenylhydrazine (C₆H₅NH–NH₂)
- Structure : Aromatic hydrazine with a phenyl group.
- Properties : Crystalline solid (m.p. 19°C), reacts with carbonyl compounds to form hydrazones .
- Applications : Used in organic synthesis (e.g., Fischer indole synthesis) and pharmaceuticals .
- Comparison : The aromatic ring in phenylhydrazine enhances π-π interactions, whereas this compound’s aliphatic chain may improve membrane permeability in drug delivery systems .
1,2-Diphenylhydrazine
- Structure : (C₆H₅)₂N–NH₂.
- Properties: Carcinogenic (IARC Group 2B), forms benzidine via rearrangement .
- Comparison: this compound’s aliphatic chain likely reduces carcinogenic risk compared to aromatic hydrazines but may still require toxicity testing .
Physicochemical Properties
| Property | This compound | UDMH | Phenylhydrazine |
|---|---|---|---|
| Molecular Weight | ~213.4 g/mol | 60.1 g/mol | 108.1 g/mol |
| Solubility | Low in water, high in lipids | Miscible in water | Moderate in ethanol |
| Stability | Air-stable (alkyl chain) | Pyrophoric | Light-sensitive |
| Toxicity | Potential irritant | Highly toxic | Carcinogenic |
Toxicological Profiles
- This compound: Limited data; alkyl hydrazines generally show lower acute toxicity than aromatic analogs but may still require handling precautions .
- Regulatory Status : Aromatic hydrazines (e.g., 1,2-diphenylhydrazine) face strict regulations (e.g., EPA, REACH), whereas aliphatic derivatives are less restricted .
Biological Activity
Undecyl-hydrazine, a member of the hydrazine class of compounds, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article discusses its biological activity, synthesizing findings from various studies, including data tables and significant research outcomes.
Overview of this compound
This compound is characterized by its undecyl alkyl chain, which influences its biological properties. The compound is often evaluated alongside other hydrazine derivatives for comparative analysis in biological assays.
1. Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound and related compounds. Notably, a study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that undecyl derivatives exhibited moderate antimicrobial activity against various pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µM .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | 40-50 | Mycobacterium tuberculosis |
| Tridecyl-hydrazine | 28.9 | Mycobacterium avium |
| Pentadecyl-hydrazine | 27.0 | M. kansasii |
The study highlighted that this compound showed comparable activity to other longer-chain derivatives, indicating a structure-activity relationship where longer alkyl chains generally enhance antimicrobial efficacy.
2. Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. In a study evaluating acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, undecyl derivatives demonstrated IC50 values ranging from 27.04 to 106.75 µM for AChE and from 58.01 to 277.48 µM for BuChE . These findings suggest that this compound could serve as a lead compound for developing treatments targeting cholinergic dysfunctions.
Table 2: Enzyme Inhibition Potency
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| This compound | 40-50 | 58.01-277.48 |
| Rivastigmine | <27 | - |
The performance of this compound in inhibiting AChE was found to be competitive with rivastigmine, a clinically used drug, indicating its potential therapeutic relevance.
3. Cytotoxicity Studies
Cytotoxicity assessments showed that this compound did not exhibit significant cytostatic effects on eukaryotic cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development . This lack of cytotoxicity is essential for considering any therapeutic applications.
Case Studies and Research Findings
Case Study: Synthesis and Evaluation of Hydrazone Derivatives
In a comprehensive evaluation of hydrazone derivatives, including this compound, researchers synthesized various compounds and assessed their biological activities against clinical isolates of fungi and bacteria. The study found that compounds with longer alkyl chains generally exhibited enhanced antifungal activity without significant cytotoxic effects on human cells .
Key Findings:
- Compounds like this compound showed promising antifungal activity against Candida species.
- The structural modifications significantly influenced both antimicrobial and enzyme inhibition activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
